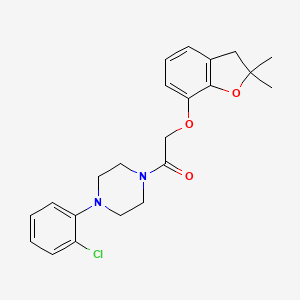

![molecular formula C19H15N3O4 B2545987 N-[2,2-bis(furan-2-yl)ethyl]-N'-(2-cyanophenyl)ethanediamide CAS No. 2309804-13-3](/img/structure/B2545987.png)

N-[2,2-bis(furan-2-yl)ethyl]-N'-(2-cyanophenyl)ethanediamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-[2,2-bis(furan-2-yl)ethyl]-N'-(2-cyanophenyl)ethanediamide is a chemical entity that appears to be related to the class of compounds known as bis-furans, which are characterized by the presence of two furan rings. These types of compounds have been studied for their potential applications in various fields, including medicinal chemistry, due to their interactions with biological molecules such as DNA.

Synthesis Analysis

The synthesis of related furan compounds has been explored in the literature. For instance, a new synthesis route for 2,5-bis(4-cyanophenyl)furan, which shares structural similarities with the compound , has been developed. This synthesis involves a modified Stetter reaction and has been optimized for the large-scale production of antimicrobial agents like Furamidine and Pafuramidine . Another approach to synthesizing a similar compound, 2,5-bis-(4-cyanophenyl)-furan, has been reported using a Claisen condensation reaction followed by several other steps, including cyclodehydration and decarboxylation, to achieve the final product .

Molecular Structure Analysis

While the specific molecular structure analysis of this compound is not provided, the structure of related bis-furan compounds has been investigated. These studies often involve single-crystal diffraction analyses to understand the interactions between the furan rings and other molecular entities .

Chemical Reactions Analysis

The chemical reactivity of bis-furan compounds can be inferred from studies on similar molecules. For example, the host compound N,N′-bis(9-phenyl-9-thioxanthenyl)ethylenediamine has been shown to form clathrates with various five-membered ring heterocyclics, demonstrating its ability to participate in host-guest interactions . This suggests that this compound may also engage in specific chemical reactions based on its functional groups and heterocyclic components.

Physical and Chemical Properties Analysis

The physical and chemical properties of bis-furan compounds are typically characterized by their interactions with other molecules, solubility, and stability under different conditions. Although the specific properties of this compound are not detailed in the provided papers, related compounds have been studied for their host abilities and selectivity, which are influenced by their physical and chemical properties .

Scientific Research Applications

Polymer Synthesis and Biomaterials

Researchers have been exploring the synthesis of biobased polyesters using furan derivatives as a sustainable alternative to petroleum-based materials. For instance, Yi Jiang et al. (2014) demonstrated the enzymatic synthesis of novel biobased furan polyesters with significant molecular weights, showcasing the potential of furan derivatives in creating environmentally friendly polymers (Yi Jiang et al., 2014). Additionally, M. Abid et al. (2008) developed copolyesters containing terephthalic and bio-based furanic units, further emphasizing the versatility of furan derivatives in polyester synthesis (M. Abid et al., 2008).

Advanced Materials and Catalysis

Furan derivatives are utilized in the development of advanced materials, including electrochromic devices and catalysts for biomass conversion. G. Sotzing et al. (1996) synthesized and characterized bis(2-(3,4-ethylenedioxy)thienyl)-based monomers, leading to electroactive polymers with potential applications in electrochromic devices (G. Sotzing et al., 1996). Y. Nakagawa et al. (2013) focused on the catalytic reduction of biomass-derived furanic compounds, highlighting the role of furan derivatives in facilitating sustainable chemical processes (Y. Nakagawa et al., 2013).

Organic Synthesis and Fluorescent Materials

The synthesis of complex organic molecules and fluorescent materials also benefits from the unique properties of furan derivatives. Jin Zhang et al. (2017) developed a method for the photoinduced direct oxidative annulation of furan derivatives, leading to highly functionalized polyheterocyclic compounds (Jin Zhang et al., 2017). G. Boobalan et al. (2012) synthesized a highly water-soluble and fluorescent perylene bisimide derivative from furan compounds, demonstrating their potential in creating novel fluorescent materials (G. Boobalan et al., 2012).

properties

IUPAC Name |

N-[2,2-bis(furan-2-yl)ethyl]-N'-(2-cyanophenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O4/c20-11-13-5-1-2-6-15(13)22-19(24)18(23)21-12-14(16-7-3-9-25-16)17-8-4-10-26-17/h1-10,14H,12H2,(H,21,23)(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEQDHFKVHMAFLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)NC(=O)C(=O)NCC(C2=CC=CO2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-3-yl]amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2545905.png)

![2-Chloro-3-[(2-ethylphenyl)sulfonyl]-4,6-dimethylpyridine](/img/structure/B2545909.png)

![1-(5-chloro-2-methoxyphenyl)-4-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2545912.png)

![4-(piperidin-1-ylmethyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2545914.png)

![2-(1,3-dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2545915.png)

![10-[(2E)-2-(methoxyimino)ethyl]-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile](/img/structure/B2545916.png)

![4-(Prop-2-en-1-yloxy)thieno[3,2-d]pyrimidine](/img/structure/B2545919.png)

![N-(2-fluorophenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2545922.png)

![N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2545925.png)